JNJ 16259685
CAS No.: 409345-29-5
Cat. No.: VC0531270
Molecular Formula: C20H23NO3
Molecular Weight: 325.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 409345-29-5 |
---|---|
Molecular Formula | C20H23NO3 |
Molecular Weight | 325.4 g/mol |
IUPAC Name | 3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl-(4-methoxycyclohexyl)methanone |
Standard InChI | InChI=1S/C20H23NO3/c1-23-17-7-4-13(5-8-17)19(22)14-6-9-18-16(11-14)12-15-3-2-10-24-20(15)21-18/h6,9,11-13,17H,2-5,7-8,10H2,1H3 |
Standard InChI Key | QOTAQTRFJWLFCR-UHFFFAOYSA-N |
SMILES | COC1CCC(CC1)C(=O)C2=CC3=CC4=C(N=C3C=C2)OCCC4 |
Canonical SMILES | COC1CCC(CC1)C(=O)C2=CC3=CC4=C(N=C3C=C2)OCCC4 |
Appearance | Solid powder |
Introduction
Chemical and Pharmacological Properties
Structural Characteristics
JNJ 16259685, chemically designated as (3,4-Dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-(cis-4-methoxycyclohexyl)-methanone, belongs to the quinoline derivatives. Its molecular formula is C₂₀H₂₃NO₃, with a molecular weight of 325.41 g/mol . The compound’s structure includes a pyranoquinoline core linked to a methoxycyclohexyl group, which is critical for its receptor binding specificity (Fig. 1).
Table 1: Key Chemical Properties
Property | Value |
---|---|
CAS Number | 409345-29-5 |
Molecular Formula | C₂₀H₂₃NO₃ |
Molecular Weight | 325.41 g/mol |
Solubility | 100 mM in ethanol, 25 mM in DMSO |
Purity | ≥98% (HPLC) |
Pharmacological Profile
JNJ 16259685 exhibits sub-nanomolar potency at human mGlu1 receptors (IC₅₀ = 0.55 nM for Ca²⁺ response inhibition) and demonstrates no significant activity at mGlu2, mGlu3, mGlu4, mGlu6, AMPA, or NMDA receptors (IC₅₀ > 10 μM) . Its non-competitive antagonism is evidenced by allosteric binding, which prevents glutamate from inducing conformational changes necessary for receptor activation .
Table 2: Receptor Selectivity Profile
Receptor | IC₅₀/Ki Value | Selectivity vs. mGlu1 |
---|---|---|
mGlu1 | 0.34 nM (Ki) | - |
mGlu5 | >400-fold weaker | >400-fold |
mGlu2/3/4/6 | >10 μM | >29,000-fold |
AMPA/NMDA | >10 μM | >29,000-fold |
Mechanism of Action and Signaling Pathways
Allosteric Modulation of mGlu1
As a non-competitive antagonist, JNJ 16259685 binds to an allosteric site on mGlu1, stabilizing the receptor in an inactive conformation. This prevents glutamate-induced activation of downstream effectors, such as Gαq proteins and phospholipase C (PLC), thereby inhibiting inositol trisphosphate (IP₃)-mediated Ca²⁺ release from endoplasmic reticulum stores .
Central Nervous System Penetration
JNJ 16259685 achieves significant brain penetration following systemic administration. Subcutaneous dosing in rats showed high receptor occupancy in the cerebellum (ED₅₀ = 0.040 mg/kg) and thalamus (ED₅₀ = 0.014 mg/kg), regions rich in mGlu1 expression . This central activity underscores its utility in behavioral and electrophysiological studies.
Preclinical Research Findings
Addiction and Reward Pathways
In rodent models, JNJ 16259685 reduces cocaine-seeking behavior by attenuating drug context-induced reinstatement. Systemic administration (1–3 mg/kg) decreases dopamine release in the nucleus accumbens, a key hub in reward processing . Similarly, it suppresses alcohol intake in limited-access paradigms, suggesting mGlu1 antagonism disrupts reinforcement mechanisms .
Cognitive and Neuroprotective Effects
Recent studies in 3×Tg Alzheimer’s disease mice demonstrate that JNJ 16259685 analogues enhance cognitive performance by activating the mGlu1/CaMKIIα pathway, which promotes synaptic plasticity and reduces amyloid-β accumulation . These findings align with earlier work showing mGlu1 modulation improves spatial memory in hippocampal-dependent tasks .
Study Model | Dose/Route | Key Outcome |
---|---|---|
Cocaine-seeking rats | 1–3 mg/kg, s.c. | ↓ Reinstatement by 40–60% |
Alcohol-preferring mice | 3 mg/kg, i.p. | ↓ Intake by 50% over 24h |
3×Tg AD mice | 10 mg/kg, p.o. | ↑ Memory retention by 35% |
Pharmacokinetics and Metabolism
Absorption and Distribution
JNJ 16259685 exhibits rapid absorption following subcutaneous administration, with a time-to-peak concentration (Tₘₐₓ) of 30 minutes in rats. Its lipophilicity (logP = 3.2) facilitates blood-brain barrier penetration, yielding brain-to-plasma ratios of 2:1 .
Elimination Pathways
The compound undergoes hepatic metabolism primarily via cytochrome P450 3A4 (CYP3A4), producing inactive hydroxylated metabolites. Renal excretion accounts for <10% of elimination, with a terminal half-life (t₁/₂) of 2.5 hours in rodents .
Applications in Experimental Research
Electrophysiological Studies
JNJ 16259685 is widely used to dissect mGlu1’s role in long-term depression (LTD) at parallel fiber-Purkinje cell synapses. By blocking mGlu1, researchers have elucidated its necessity in cerebellar motor learning .
Behavioral Pharmacology
The compound’s ability to modulate addiction and cognitive behaviors has spurred its use in models of substance use disorders, schizophrenia, and neurodegenerative diseases. Doses of 0.5–3 mg/kg are typical for behavioral assays .
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